molecular formula C20H23N7O7 B1675110 Levoleucovorin CAS No. 68538-85-2

Levoleucovorin

Cat. No. B1675110
CAS RN: 68538-85-2
M. Wt: 473.4 g/mol
InChI Key: VVIAGPKUTFNRDU-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Levoleucovorin is a folate analog used as a rescue treatment after high-dose methotrexate treatment in patients with osteosarcoma (bone cancer). It is also used to lessen the toxic effects of folic acid blocker overdose or methotrexate in patients who cannot eliminate this drug properly from their bodies .


Synthesis Analysis

Levoleucovorin is the enantiomerically active form of Folinic Acid (also known as 5-formyl tetrahydrofolic acid or leucovorin). Commercially available leucovorin is composed of a 1:1 racemic mixture of the dextrorotary and levorotary isomers, while levoleucovorin contains only the pharmacologically active levo-isomer .


Molecular Structure Analysis

Levoleucovorin is the pharmacologically active levo-isomer of 5-formyl tetrahydrofolic acid .


Chemical Reactions Analysis

Levoleucovorin and leucovorin are both used to counteract the toxic effects of folic acid antagonists, such as methotrexate, which act by inhibiting the enzyme dihydrofolate reductase (DHFR). They are indicated for use as rescue therapy following use of high-dose methotrexate in the treatment of osteosarcoma or for diminishing the toxicity associated with inadvertent overdosage of folic acid antagonists .


Physical And Chemical Properties Analysis

Levoleucovorin is a small molecule that is pharmacokinetically identical to leucovorin and may be used interchangeably with limited differences in efficacy or side effects .

Scientific Research Applications

Cancer Treatment

Levoleucovorin is widely used in the treatment of cancer. It has been studied extensively for its efficacy, safety, and costs associated with its use in cancer treatment . It has been found to be as effective as leucovorin in terms of response, toxicity, and survival . It is used as a modulator of fluorouracil as well as when combined with other antitumor agents .

Colorectal Cancer

Levoleucovorin has been specifically studied in the treatment of colorectal cancer. Six randomized Phase 3 clinical studies demonstrated the safety and efficacy of levoleucovorin as a modulator of fluorouracil in combination with/without other antitumor agents in colorectal cancer patients .

Gastrointestinal Malignancies

Levoleucovorin has been used interchangeably and solely for racemic leucovorin for 5-FU modulation in patients with gastrointestinal malignancies . It has similar efficacy and tolerability when compared with racemic leucovorin, whether used in combination with other chemotherapeutic agents or alone .

Osteosarcoma

Levoleucovorin has been approved for use as rescue therapy in patients with osteosarcoma treated with high-dose methotrexate .

Replacement for Leucovorin

Levoleucovorin can be used interchangeably with leucovorin for modulating fluorouracil . The current shortage of the supply of leucovorin centered in North America renders levoleucovorin a reasonable alternative in terms of efficacy and toxicity profile .

Pharmacokinetics

Levoleucovorin is the pharmacologically active optical isomer of LV and is purely composed of the biologically active l-isomer . After absorption, l-LV (l-5-formyltetrahydrofolate) is metabolized to 5,10-methylenetetrahydrofolate .

Future Directions

Levoleucovorin is currently used after high dose methotrexate for osteosarcoma, to reduce the toxic effects of folate analogs, and with 5-fluorouracil in palliative treatment of advanced metastatic colorectal cancer . Future research may explore additional uses and potential improvements in the administration and effectiveness of this drug.

properties

IUPAC Name

(2S)-2-[[4-[[(6S)-2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O7/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32)/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIAGPKUTFNRDU-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023204
Record name L-Folinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Folinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001562
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Folic acid is an essential B vitamin required by the body for the synthesis of purines, pyrimidines, and methionine before incorporation into DNA or protein. However, in order to function in this role, it must first be reduced by the enzyme dihydrofolate reductase (DHFR) into the cofactors dihydrofolate (DHF) and tetrahydrofolate (THF). This important pathway, which is required for de novo synthesis of nucleic acids and amino acids, is disrupted when high-dose methotrexate is used for cancer therapy. As methotrexate functions as a DHFR inhibitor to prevent DNA synthesis in rapidly dividing cells, it also prevents the formation of DHF and THF. This results in a deficiency of coenzymes and a resultant buildup of toxic substances that are responsible for numerous adverse side effects of methotrexate therapy. As levoleucovorin and leucovorin are analogs of tetrahydrofolate (THF), they are able to bypass DHFR reduction and act as a cellular replacement for the co-factor THF, thereby preventing these toxic side effects.
Record name Levoleucovorin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11596
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Levoleucovorin

CAS RN

68538-85-2
Record name L-Folinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68538-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levoleucovorin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068538852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levoleucovorin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11596
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-Folinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVOLEUCOVORIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/990S25980Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Folinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001562
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levoleucovorin
Reactant of Route 2
Levoleucovorin
Reactant of Route 3
Levoleucovorin
Reactant of Route 4
Levoleucovorin
Reactant of Route 5
Levoleucovorin
Reactant of Route 6
Levoleucovorin

Q & A

Q1: What is the primary mechanism of action of Levoleucovorin in cancer treatment?

A1: Levoleucovorin is the active isomer of racemic leucovorin, a reduced folate analog. Its primary mechanism of action involves modulation of 5-fluorouracil (5-FU), enhancing its cytotoxic effects. [, , , , ].

Q2: How does Levoleucovorin enhance the activity of 5-FU?

A2: Levoleucovorin is metabolized to 5,10-methylenetetrahydrofolate (MTHF), which enhances the binding of 5-FU's active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), to thymidylate synthase (TS). This binding inhibits TS, a crucial enzyme for DNA synthesis, leading to tumor cell death. [, , , ]

Q3: What is the molecular formula and weight of Levoleucovorin?

A3: Levoleucovorin has the molecular formula C20H23N7O7 and a molecular weight of 473.44 g/mol.

Q4: Is there any spectroscopic data available for Levoleucovorin?

A4: While the provided research doesn't offer detailed spectroscopic data, one study describes using capillary electrophoresis for analyzing Levoleucovorin's optical purity and related substances. []

Q5: Is Levoleucovorin compatible with 5-FU in infusion solutions?

A5: Studies show that mixing Levoleucovorin calcium with 5-FU in polyvinyl chloride (PVC) reservoirs can lead to the formation of crystalline particles, indicating incompatibility. []

Q6: Does Levoleucovorin possess any direct catalytic properties relevant to its anticancer activity?

A6: Levoleucovorin itself doesn't have direct catalytic properties. Its action is based on modulating enzymatic activity (thymidylate synthase) rather than acting as a catalyst itself. [, , ]

Q7: Have computational methods been used to study Levoleucovorin?

A7: Yes, one study used molecular docking and fast pulling of ligand (FPL) simulations to predict the binding affinity of Levoleucovorin to the main protease (Mpro) of SARS-CoV-2, suggesting a potential use in COVID-19 therapy. []

Q8: How does the structure of Levoleucovorin contribute to its activity compared to racemic leucovorin?

A8: Levoleucovorin is the active isomer of the racemic mixture, leucovorin. This means it is the specific enantiomer responsible for the desired biological activity. [, ]

Q9: Are there specific formulation challenges associated with Levoleucovorin?

A9: While the research doesn't delve into specific formulation challenges, the incompatibility with 5-FU in PVC reservoirs highlights the need for careful consideration during formulation and administration. []

A9: Specific SHE regulations weren't discussed in these research articles.

Q10: How does the bioavailability of oral and intravenous Levoleucovorin compare?

A11: A study found that the absolute bioavailability of oral Levoleucovorin is around 74%, and oral and intravenous formulations demonstrated bioequivalence. []

Q11: What is the primary circulating form of reduced folate after Levoleucovorin administration?

A12: The primary circulating form is N-5-methyltetrahydrofolate. []

Q12: In which cancer types has Levoleucovorin demonstrated clinical efficacy?

A13: Research shows efficacy in combination with 5-FU in various cancers, including colorectal, breast, pancreatic, head and neck, and stomach cancers. [, , , , , , , , , , , , ]

Q13: Are there any studies directly comparing the efficacy of Levoleucovorin to racemic leucovorin?

A14: Yes, two randomized Phase 3 trials found Levoleucovorin as effective as racemic leucovorin in terms of response, toxicity, and survival when used with 5-FU. [, ]

Q14: What analytical methods are commonly used for Levoleucovorin analysis?

A19: High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are mentioned as methods for analyzing Levoleucovorin concentrations and purity. [, ]

Q15: What are the potential alternatives to Levoleucovorin in cancer treatment?

A28: Racemic leucovorin is an alternative with comparable efficacy. Capecitabine, an oral prodrug of 5-FU, is sometimes used as a substitute when Levoleucovorin or 5-FU is in short supply, though it can have a different toxicity profile and cost. [, , ]

Q16: When was Levoleucovorin first approved for medical use?

A31: Levoleucovorin injection (Fusilev) was approved by the FDA in 2008 for rescue after high-dose methotrexate therapy in osteosarcoma. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.